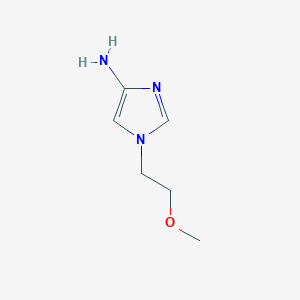

1-(2-methoxyethyl)-1H-imidazol-4-amine

Description

Contextualization within Modern Heterocyclic Chemistry and Amine Chemistry

Heterocyclic chemistry is a field rich with diverse structures and functionalities, and imidazoles are a prominent class within it. researchgate.net The imidazole (B134444) ring is a five-membered aromatic heterocycle with two nitrogen atoms. mdpi.com This arrangement imparts unique electronic properties, making it a versatile building block in synthesis. The presence of an amine group at the 4-position of the imidazole ring in 1-(2-methoxyethyl)-1H-imidazol-4-amine introduces another layer of chemical interest. Amines are fundamental organic functional groups known for their nucleophilicity and basicity, which allows for a wide array of chemical transformations. The interplay between the aromatic imidazole core and the reactive amine group is a key area of academic inquiry.

Academic Relevance of N-Substituted Imidazoles and 4-Aminoimidazole (B130580) Scaffolds

N-substituted imidazoles, where a substituent is attached to one of the nitrogen atoms of the imidazole ring, are of significant academic and practical importance. The nature of the substituent on the nitrogen atom can profoundly influence the physical, chemical, and biological properties of the molecule. researchgate.net The 4-aminoimidazole scaffold is also a privileged structure in medicinal chemistry, as it is a key component of many biologically active molecules, including natural products like purines. researchgate.net The combination of an N-substituent and a 4-amino group, as seen in the target compound, provides a rich scaffold for chemical exploration and the development of new synthetic methodologies.

Precise Structural Features and Standard Nomenclature of this compound

The standard nomenclature for the compound is this compound. Its structure consists of a five-membered imidazole ring. A 2-methoxyethyl group is attached to the nitrogen atom at position 1 of the imidazole ring. An amine group (-NH2) is attached to the carbon atom at position 4. The hydrochloride salt of this compound is also a common form, which is stable and often more soluble in water. smolecule.com

Below is a table summarizing the key structural features and identifiers for the hydrochloride form of the compound.

| Feature | Description |

| IUPAC Name | This compound hydrochloride |

| Molecular Formula | C6H12ClN3O |

| Molecular Weight | 177.63 g/mol |

| Core Scaffold | Imidazole |

| Key Substituents | 2-methoxyethyl group at N1, Amino group at C4 |

Overview of Current and Future Research Trajectories for the Compound in Pure Chemical Science

Current research on imidazole derivatives is vibrant and multifaceted. While specific research on this compound is not extensively documented in publicly available literature, the broader research on related compounds suggests several potential future directions.

One promising area is in the development of novel synthetic methodologies. The synthesis of substituted imidazoles is a topic of ongoing research, with a focus on efficiency, selectivity, and the use of environmentally benign reagents. mdpi.com The synthesis of this compound likely involves the formation of the imidazole ring from appropriate precursors, followed by the introduction of the methoxyethyl group via alkylation. smolecule.com Future work could focus on optimizing these synthetic routes or developing new, more convergent strategies.

Another key research trajectory is the exploration of the compound's reactivity. The presence of both a nucleophilic amine group and an aromatic imidazole ring suggests a rich and varied chemical reactivity. smolecule.com Studies could investigate its utility as a building block in the synthesis of more complex molecules, such as fused heterocyclic systems or macrocycles. The coordination chemistry of the compound with various metal ions could also be an interesting area of investigation, potentially leading to new catalysts or materials.

Finally, computational studies could provide valuable insights into the electronic structure and properties of this compound. Theoretical calculations could help to predict its reactivity, spectroscopic properties, and potential interactions with other molecules, guiding future experimental work.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-(2-methoxyethyl)imidazol-4-amine |

InChI |

InChI=1S/C6H11N3O/c1-10-3-2-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3 |

InChI Key |

MBYGUEWFOBWNCJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 2 Methoxyethyl 1h Imidazol 4 Amine

Retrosynthetic Analysis for the 1H-Imidazol-4-amine Core and 2-Methoxyethyl Moiety

A retrosynthetic analysis of 1-(2-methoxyethyl)-1H-imidazol-4-amine reveals two primary disconnection points. The first is at the N1-C(2-methoxyethyl) bond, suggesting an N-alkylation of a 1H-imidazol-4-amine precursor as a final step. The second disconnection is within the imidazole (B134444) ring itself, pointing towards various cyclization strategies to construct the core heterocycle.

A common and practical retrosynthetic approach involves targeting a more stable precursor, 1-(2-methoxyethyl)-4-nitro-1H-imidazole. This intermediate can be readily synthesized and subsequently reduced to the desired 4-amino derivative. This strategy is often preferred due to the higher stability and ease of handling of nitroimidazoles compared to their amino counterparts. The retrosynthesis can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (Functional Group Interconversion): This involves the reduction of a nitro group, leading back to the precursor 1-(2-methoxyethyl)-4-nitro-1H-imidazole .

Disconnection 2 (N-Alkylation): This disconnection breaks the bond between the imidazole nitrogen and the 2-methoxyethyl group, leading to 4-nitro-1H-imidazole and a suitable 2-methoxyethylating agent (e.g., 2-methoxyethyl halide).

Disconnection 3 (Imidazole Ring Formation): The 4-nitro-1H-imidazole can be conceptually broken down into simpler starting materials for various cyclization reactions.

This retrosynthetic pathway provides a logical framework for the classical multi-step synthesis of the target compound.

Classical Synthetic Routes to this compound

Classical synthetic routes for this compound typically involve a sequence of well-established organic reactions, including the formation of the imidazole core, functional group manipulations, and the introduction of the N-substituent.

A prevalent multi-step synthesis for this class of compounds begins with the commercially available 4-nitro-1H-imidazole. The synthesis proceeds through two key steps:

N-Alkylation of 4-nitro-1H-imidazole: The first step involves the regioselective alkylation of the 4-nitro-1H-imidazole at the N-1 position with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl bromide or chloride. The reaction is typically carried out in the presence of a base in an appropriate solvent. Studies on the N-alkylation of 4-nitroimidazole have shown that the choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity. researchgate.net For instance, using potassium carbonate (K2CO3) as the base in a solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures has been shown to favor N-1 alkylation. researchgate.net

The following table summarizes typical conditions for the N-alkylation of 4-nitroimidazole, which can be adapted for the synthesis of 1-(2-methoxyethyl)-4-nitro-1H-imidazole.

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Various alkyl halides | K2CO3 | Acetonitrile | 60 °C | 66-85 | |

| Various alkyl halides | KOH | DMSO | Room Temp. | Low | |

| Various alkyl halides | K2CO3 | DMF | Room Temp. | Moderate | |

| Allyl bromide | K2CO3 | DMF | Room Temp. | - |

The imidazole ring itself can be constructed through various cyclization reactions. While not the most direct route to the specifically substituted target molecule, these methods are fundamental to imidazole synthesis in general. Common methods include:

The Debus-Radziszewski Synthesis: This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.net

The Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org

From α-haloketones: Reaction of α-haloketones with amidines is a classical approach to imidazole synthesis.

In the context of this compound, a conceivable cyclization approach would involve a multi-component reaction using appropriately substituted precursors that already contain the 2-methoxyethyl moiety on a nitrogen-containing starting material. However, the multi-step approach starting from a pre-formed imidazole ring is often more practical.

Direct amination of an imidazole ring at the C4 position is challenging. Therefore, functional group interconversion is the more common strategy. As described in section 2.2.1, the most practical approach is the reduction of a 4-nitroimidazole derivative.

Alternative strategies, though less common for this specific target, could involve:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halide) is present at the C4 position of a 1-(2-methoxyethyl)imidazole derivative, it could potentially be displaced by an amino group or a protected equivalent.

Metal-Catalyzed Amination: Modern cross-coupling reactions could also be envisioned for the direct C-H amination of the imidazole core, although this represents a more advanced synthetic approach.

Advanced and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of substituted imidazoles. These approaches often rely on the use of catalysts to promote reactions under milder conditions and with higher atom economy.

While specific examples for the synthesis of this compound using these advanced methods are not extensively reported, the general principles can be applied.

Metal-Catalyzed Reactions: Transition metal catalysts, particularly those based on copper and palladium, have been widely used in imidazole synthesis. beilstein-journals.org Copper-catalyzed reactions, for instance, can be employed for C-N bond formation in cyclization reactions to form the imidazole ring. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions could potentially be used for the introduction of the amino group at the C4 position.

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. For the synthesis of substituted imidazoles, various organocatalytic approaches have been developed. rsc.org These methods often involve the use of small organic molecules to catalyze multi-component reactions for the construction of the imidazole ring. While direct application to the target molecule is not yet documented, the development of organocatalytic N-alkylation or amination reactions could provide a more sustainable route in the future.

The following table provides a general overview of some catalyst-mediated reactions for the synthesis of substituted imidazoles.

| Catalysis Type | Catalyst Example | Reaction Type | General Applicability | Reference |

| Metal-Catalysis | Copper (I) Iodide (CuI) | Multi-component reaction | Synthesis of trisubstituted imidazoles | researchgate.net |

| Metal-Catalysis | Palladium complexes | Amide coupling and cyclization | Synthesis of N-substituted imidazo[4,5-b]pyridines | beilstein-journals.org |

| Organocatalysis | Bifunctional thiourea | Asymmetric 1,6-addition | Synthesis of chiral heterocyclic compounds | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. nih.govlew.ro This technology utilizes microwave irradiation to produce rapid and uniform heating of the reaction mixture. nih.gov In the context of imidazole synthesis, microwave heating can be particularly effective for multicomponent reactions, which are commonly used to construct the imidazole ring. nih.gov

For a target like this compound, a hypothetical microwave-assisted approach could involve the condensation of a suitable 1,2-dicarbonyl compound, an aldehyde, an amine (2-methoxyethylamine), and a source of ammonia. The high temperatures and pressures achievable in a sealed microwave reactor can dramatically shorten the time required for cyclization and subsequent aromatization to form the imidazole core. researchgate.net This rapid heating minimizes the formation of side products that can occur during prolonged heating under conventional reflux conditions. lew.ro

Table 1: Comparison of Hypothetical Synthesis Methods for Imidazole Derivatives

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days (e.g., 12-36 h) | Minutes to a few hours (e.g., 10-60 min) nih.gov |

| Typical Yield | Moderate to good | Good to excellent lew.ro |

| Energy Efficiency | Lower | Higher (direct heating of solvent/reagents) |

| Side Products | More likely due to prolonged heating | Often reduced, leading to cleaner products lew.ro |

| Reproducibility | Can be variable | High, due to precise temperature/pressure control |

This green chemistry approach is advantageous as it often uses environmentally benign solvents like ethanol or can even be performed under solvent-free conditions. nih.gov

Flow Chemistry Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and seamless scalability. thieme-connect.denih.gov In a flow chemistry setup, reagents are pumped through a network of tubes and reactors where they mix and react. thieme-connect.de This methodology is exceptionally well-suited for multi-step syntheses of active pharmaceutical ingredients (APIs). rsc.org

The synthesis of this compound could be designed as a continuous, multi-step flow process. For instance:

Step 1: The formation of a key intermediate, such as an α-aminoketone, could be performed in the first reactor module.

Step 2: This intermediate stream would then be mixed with other reagents (e.g., a cyanate or formamidine equivalent) in a second heated reactor to facilitate the cyclization to the imidazole ring.

Solvent-Free or Environmentally Benign Conditions

Adherence to the principles of green chemistry is a growing priority in modern organic synthesis. researchgate.net For imidazole synthesis, this often involves minimizing or eliminating the use of hazardous organic solvents. Solvent-free reactions, where reagents are mixed directly, often with grinding or in the presence of a solid-supported catalyst, offer significant environmental benefits by reducing waste and simplifying product purification. asianpubs.org

Several eco-friendly protocols have been developed for the synthesis of substituted imidazoles. nih.gov These methods include:

Catalyst- and Solvent-Free Grinding: Reagents can be combined in a mortar and pestle and ground together, with the mechanical energy initiating the reaction.

Use of Green Solvents: When a solvent is necessary, environmentally benign options like water or ethanol are preferred. researchgate.net Water, in particular, can be an effective medium for certain multicomponent reactions leading to imidazoles. researchgate.net

Solid-Supported Catalysis: Using catalysts like silica gel or clays can facilitate reactions under solvent-free conditions and allows for easy recovery and recycling of the catalyst. mdpi.com

These strategies not only reduce the environmental footprint of the synthesis but can also lead to higher efficiency and selectivity. asianpubs.org

Table 2: Environmentally Benign Approaches for Imidazole Synthesis

| Technique | Description | Key Advantages |

|---|---|---|

| Solvent-Free Reaction | Reactants are mixed without a solvent, often with grinding or heating. asianpubs.org | Reduces solvent waste, simplifies work-up, high atom economy. |

| Aqueous Media | Water is used as the reaction solvent. researchgate.net | Non-toxic, non-flammable, inexpensive, can promote certain reactions. |

| Ultrasound Irradiation | High-frequency sound waves are used to induce cavitation and accelerate the reaction. | Shorter reaction times, improved yields, milder conditions. nih.gov |

| Ionic Liquids | Salts that are liquid at low temperatures are used as recyclable solvents and catalysts. nih.gov | Low volatility, thermal stability, potential for catalyst recycling. |

Biocatalytic Approaches for Analogous Structures

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions. mdpi.com While a direct enzymatic route to this compound may not be established, biocatalytic methods are highly relevant for synthesizing structurally similar compounds and chiral amine precursors. researchgate.net

Enzyme classes relevant to the synthesis of amine-containing structures include:

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of ketones to produce chiral amines with high enantiomeric excess. mdpi.com

Transaminases (TAs): TAs can install an amino group by transferring it from a donor molecule (like isopropylamine) to a ketone precursor.

Monoamine Oxidases (MAOs): In a deracemization process, MAOs can selectively oxidize one enantiomer of a racemic amine, which can then be reduced back to the racemate, allowing for the kinetic resolution of the desired amine enantiomer. mdpi.com

A notable example in a related system is the efficient biocatalytic synthesis of imidazole-4-acetic acid from L-histidine using an L-amino acid deaminase, demonstrating the potential of enzymes to modify the imidazole core. nih.gov Such strategies offer a green and highly selective alternative to traditional chemical methods for producing valuable, optically pure building blocks. nih.gov

Purification and Isolation Techniques in Laboratory Synthesis of this compound

The purification of this compound from a crude reaction mixture relies on its physicochemical properties, primarily its basicity and polarity. A typical multi-step purification protocol in a laboratory setting would include:

Initial Work-up/Extraction: After the reaction is complete, an initial purification is often performed using liquid-liquid extraction. Given the basic nature of the imidazole and amine functionalities, the pH of the aqueous layer can be adjusted to control the compound's solubility. By making the aqueous solution basic, the product will be in its free-base form and can be extracted into an organic solvent like ethyl acetate or dichloromethane. Conversely, washing the organic layer with a dilute acid solution can remove more basic impurities.

Column Chromatography: The most common method for purifying polar organic compounds is flash column chromatography.

Stationary Phase: Silica gel is typically used.

Mobile Phase (Eluent): A gradient system is often employed, starting with a less polar solvent system and gradually increasing the polarity. A common eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and heptane. To prevent the basic amine from streaking on the acidic silica gel, a small amount of a base, such as triethylamine (~1%), is often added to the eluent.

Crystallization/Recrystallization: If the isolated product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline material. This involves dissolving the compound in a minimum amount of a hot solvent (or solvent mixture) and allowing it to cool slowly, whereupon pure crystals of the product form, leaving impurities behind in the solution.

Acid Salt Formation: For long-term storage or to obtain a stable, crystalline solid from an oil, the purified amine can be converted into an acid addition salt (e.g., hydrochloride or trifluoroacetate salt) by treating a solution of the free base with the corresponding acid.

Yield Optimization and Scalability Considerations for Academic Synthesis

Optimizing the yield and planning for the potential scalability of a synthesis are crucial aspects of academic research.

Yield Optimization: To maximize the yield of this compound, a systematic approach to optimizing reaction conditions is necessary. This involves varying one parameter at a time or using a Design of Experiments (DoE) methodology to efficiently screen multiple variables. Key parameters to investigate include:

Stoichiometry: Adjusting the ratio of reactants to find the optimal balance that drives the reaction to completion while minimizing side reactions.

Catalyst: Screening different catalysts (e.g., various Lewis or Brønsted acids) and optimizing the catalyst loading.

Temperature and Time: Determining the ideal reaction temperature and duration to maximize product formation without promoting decomposition.

Solvent and Concentration: The choice of solvent can significantly impact reaction rates and selectivity.

Scalability Considerations: Scaling up a reaction from a few milligrams to a multi-gram scale presents several challenges.

Heat Transfer: Reactions that are slightly exothermic on a small scale can become difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger flasks. This can lead to runaway reactions or increased byproduct formation.

Mixing: Ensuring efficient mixing in larger reaction vessels is critical for maintaining homogeneity and consistent reaction rates.

Work-up and Purification: Handling larger volumes during extraction and chromatography can be cumbersome. For example, a reaction that is purified on a small chromatography column may require a much larger, preparative system upon scale-up.

As discussed previously, flow chemistry offers a robust solution to many scalability challenges by maintaining constant reaction conditions and heat transfer, regardless of the total amount of material produced. acs.org For academic purposes, even a small-scale continuous flow setup can demonstrate the scalability of a synthetic route.

Table 3: Key Parameters for Synthesis Optimization and Scalability

| Parameter | Optimization Focus (Small Scale) | Scalability Challenge (Large Scale) |

|---|---|---|

| Temperature | Find optimal T for rate vs. selectivity. | Efficient heat dissipation to prevent overheating. |

| Reagent Addition | Can be added all at once. | May require slow, controlled addition to manage exotherms. |

| Mixing | Typically efficient with a magnetic stir bar. | Requires mechanical overhead stirring for homogeneity. |

| Purification | Flash chromatography is convenient. | Can become a bottleneck; may require crystallization or distillation. |

| Time | Focus on reaction completion. | Longer work-up times can lead to product degradation. acs.org |

Chemical Reactivity, Transformation, and Derivatization Studies of 1 2 Methoxyethyl 1h Imidazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is considered electron-rich and can undergo electrophilic aromatic substitution. The directing effects of the substituents—the N1-alkoxyethyl group and the C4-amino group—play a crucial role in determining the position of substitution. The amino group is a strong activating group and would typically direct electrophiles to the ortho and para positions. In the context of the imidazole ring, this would favor substitution at the C5 position. The N1-substituent also influences the electron density of the ring. However, detailed experimental studies specifically outlining the outcomes of electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on 1-(2-methoxyethyl)-1H-imidazol-4-amine are not extensively documented in publicly available literature. Theoretical calculations and studies on analogous 4-aminoimidazoles suggest that the C5 position is the most likely site for electrophilic attack due to electronic activation by the adjacent amino group.

Reactions Involving the 2-Methoxyethyl Side Chain (e.g., Ether Cleavage, Alkylation)

The 2-methoxyethyl side chain at the N1 position offers another avenue for chemical modification. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using hydrobromic or hydroiodic acid) to yield the corresponding alcohol, 1-(2-hydroxyethyl)-1H-imidazol-4-amine. The methylene (B1212753) groups in the ethyl chain are generally not reactive unless activated. Further alkylation at the oxygen atom is not feasible.

Derivatization at the Imidazole Nitrogen (N1) and Carbon Positions

Derivatization at the N1 position is already defined by the 2-methoxyethyl group. Further alkylation at this nitrogen to form a quaternary imidazolium (B1220033) salt is possible. Such reactions typically involve treatment with an alkyl halide. The reactivity towards quaternization would depend on the steric hindrance and the nature of the alkylating agent. Derivatization at the carbon positions (C2 and C5) could be achieved through various methods, including lithiation followed by quenching with an electrophile, although the presence of the acidic N-H proton of the amino group would complicate direct lithiation without prior protection.

Functionalization of the Amino Group (N4) of this compound

The exocyclic amino group is a primary site for a wide range of functionalization reactions, allowing for the synthesis of a diverse library of derivatives.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine at the N4 position readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or carbamoyl (B1232498) chlorides produces urea (B33335) derivatives. These reactions are typically high-yielding and are standard transformations for primary amines.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(1-(2-methoxyethyl)-1H-imidazol-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(1-(2-methoxyethyl)-1H-imidazol-4-yl)benzenesulfonamide |

| Carbamoylation | Phenyl isocyanate | 1-(1-(2-methoxyethyl)-1H-imidazol-4-yl)-3-phenylurea |

Alkylation and Reductive Amination Strategies

Direct alkylation of the 4-amino group with alkyl halides can lead to a mixture of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium cyanoborohydride) to yield the corresponding secondary or tertiary amine.

| Strategy | Reagents | Product Type |

| Direct Alkylation | Methyl iodide | N-methyl-1-(2-methoxyethyl)-1H-imidazol-4-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-1-(2-methoxyethyl)-1H-imidazol-4-amine |

Formation of Imine and Amidrazone Derivatives

There is no available research detailing the reaction of this compound with carbonyl compounds to form imine derivatives (Schiff bases). The general mechanism for imine formation involves the nucleophilic addition of a primary amine to an aldehyde or ketone, followed by dehydration. libretexts.orgambeed.com However, specific examples, reaction conditions, or yields for this compound have not been documented.

Similarly, the synthesis of amidrazone derivatives from this specific imidazole compound has not been described in the literature. Amidrazones are typically synthesized from nitriles or by the reaction of hydrazides with amides, and they serve as precursors for various heterocyclic compounds. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N) Utilizing the Compound

No studies have been published that utilize this compound as a substrate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. beilstein-journals.orgnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, but their application to this particular compound has not been reported. nih.gov

Mechanistic Investigations of Key Transformations and Rearrangement Processes

Due to the absence of reported transformations or rearrangement reactions involving this compound, there have been no mechanistic investigations into its chemical behavior.

Despite a comprehensive search for scholarly articles and research data, detailed advanced spectroscopic and structural elucidation studies specifically for the compound This compound are not available in the public domain. The required experimental data for the following analyses, as requested in the outline, could not be located in published scientific literature:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific 1D or 2D NMR (COSY, HSQC, HMBC, NOESY) studies for detailed conformational analysis of this compound have been published. Likewise, data from solid-state NMR concerning its polymorphic forms or supramolecular interactions is not available.

X-ray Crystallography: There are no published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its precise molecular and supramolecular structure is undetermined. No co-crystallization studies with non-metal counterions or other organic molecules for this specific compound were found.

Vibrational Spectroscopy (IR and Raman): Detailed analyses of the infrared and Raman spectra for the purpose of functional group analysis and understanding the hydrogen bonding networks of this compound have not been reported.

While information exists for more complex derivatives, such as impurities of the drug Bilastine which contain a related benzimidazole (B57391) substructure, this data is not applicable to the specific, simpler molecule requested. Generating the requested article would require speculating or using data from different compounds, which would be scientifically inaccurate. Therefore, it is not possible to provide a thorough and factual article based on the specified outline at this time.

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Methoxyethyl 1h Imidazol 4 Amine and Its Derivatives

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns. For 1-(2-methoxyethyl)-1H-imidazol-4-amine, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its elemental composition. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed mass, with a high degree of accuracy (typically within 5 ppm), to confirm the molecular formula, C₆H₁₂N₃O⁺.

While specific experimental fragmentation data for this compound is not extensively documented in the literature, a probable fragmentation pathway can be postulated based on established principles of mass spectrometry and the known behavior of related structural motifs, such as N-substituted imidazoles and aliphatic amines. chemguide.co.ukmiamioh.edu

Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion would likely undergo a series of fragmentation reactions. The imidazole (B134444) ring itself is relatively stable, meaning fragmentation is more likely to be initiated at the substituents. nih.gov

Key fragmentation pathways would likely involve the N-methoxyethyl side chain:

Alpha-cleavage: A primary and highly favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom of the imidazole ring. This would result in the loss of a methoxyethyl radical and the formation of a stable, resonance-delocalized imidazolyl-methyl cation.

Cleavage of the C-O bond: Fragmentation of the ether linkage in the side chain could occur, leading to the loss of a methoxy (B1213986) radical (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O) through rearrangement.

Loss of the entire side chain: Cleavage of the N-C bond connecting the side chain to the imidazole ring could result in an ion corresponding to the imidazol-4-amine core.

A proposed fragmentation scheme is detailed in the table below. The study of fragmentation patterns of related nitroimidazole compounds has shown that methylation can significantly alter the fragmentation, suggesting that substitution on the imidazole ring plays a key role in directing the dissociation pathways. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 142.10 | C₆H₁₂N₃O⁺ |

| [M-CH₃O]⁺ | 111.08 | Loss of methoxy radical |

| [M-C₂H₄O]⁺ | 98.07 | Cleavage and rearrangement of the side chain |

This interactive table is based on predicted fragmentation pathways.

Advanced Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR) for Purity Assessment in Complex Mixtures

In the synthesis of this compound, various impurities such as starting materials, by-products, and isomers may be present. Advanced hyphenated techniques are crucial for the separation, identification, and quantification of these impurities, ensuring the purity of the final compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. For a polar compound like this compound, reverse-phase HPLC could be used to separate it from less polar impurities. The eluent from the HPLC column is directed into the NMR spectrometer, allowing for the acquisition of NMR spectra for each separated component. This is particularly powerful for identifying unknown impurities and regioisomers (e.g., substitution at different positions on the imidazole ring) without the need for prior isolation. While the sensitivity of NMR is inherently lower than that of mass spectrometry, techniques like stop-flow LC-NMR can be employed to acquire detailed 1D and 2D NMR data on minor components.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines gas chromatography for separation with infrared spectroscopy for identification. alwsci.com This technique is particularly useful for distinguishing between structural isomers, which may have very similar mass spectra but distinct IR spectra due to different vibrational modes of their functional groups. chromatographytoday.com For the analysis of this compound, derivatization might be necessary to increase its volatility for GC analysis. The separated components pass through a light pipe interface into an FTIR spectrometer, which provides a unique "fingerprint" spectrum for each compound. This is highly effective for quality control in pharmaceutical analysis, allowing for the detection and identification of impurities in raw materials and final products. scribd.com

The choice between LC-NMR and GC-IR would depend on the nature of the expected impurities, their volatility, and their concentration in the mixture. Often, these techniques are used in conjunction with mass spectrometry (e.g., LC-MS-NMR) to provide comprehensive characterization of complex mixtures.

Chiroptical Spectroscopy (CD/ORD) for Chirality in Derived Structures (if applicable)

While this compound itself is not chiral, derivatives can be synthesized that possess stereogenic centers. For instance, substitution on the ethyl side chain or the synthesis of larger molecules incorporating this moiety could introduce chirality. In such cases, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing the stereochemistry of these derived structures.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration of a chiral center, study conformational changes, and assess enantiomeric purity. Research on other chiral imidazole-containing compounds, such as cyclophanes and poly-imidazole ligands, has demonstrated the utility of CD spectroscopy in characterizing their three-dimensional structures and enantioselective recognition properties. researchgate.netrsc.orgnih.gov

For a hypothetical chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects, the signs and magnitudes of which would be related to its absolute configuration. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for different enantiomers and compare it with the experimental data to assign the absolute stereochemistry.

ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information to CD and is particularly useful in regions where the molecule does not absorb light. Together, CD and ORD are powerful, non-destructive techniques for the stereochemical elucidation of chiral imidazole derivatives.

Theoretical and Computational Chemistry of 1 2 Methoxyethyl 1h Imidazol 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Charge Distribution

No specific studies reporting DFT or ab initio calculations for 1-(2-methoxyethyl)-1H-imidazol-4-amine are available. Such studies would be expected to detail the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and partial atomic charges, which are fundamental to understanding its chemical reactivity.

Conformational Analysis and Energy Landscapes of the Compound and its Intermediates

There is no published research on the conformational analysis or energy landscapes of this compound. This type of study would identify the most stable conformations of the molecule and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior in Various Environments

No molecular dynamics simulation studies for this compound have been found in the scientific literature. These simulations would be instrumental in understanding its solvation and dynamic behavior over time.

Reaction Pathway Modeling and Transition State Analysis for Synthetic and Reactivity Studies

Information regarding the theoretical modeling of reaction pathways or transition state analysis for the synthesis or reactivity of this compound is not available.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no published computational predictions of the NMR or vibrational spectra for this compound. These theoretical data would be a valuable tool for the experimental characterization of the compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding within Crystalline Structures or Solution

No studies detailing the intermolecular interactions or hydrogen bonding patterns of this compound in either a crystalline state or in solution are publicly accessible.

Applications of 1 2 Methoxyethyl 1h Imidazol 4 Amine in Chemical Science and Materials Research Non Biological Contexts

Role as a Ligand in Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Novel Metal Complexes

No specific information is available on the synthesis and characterization of metal complexes involving 1-(2-methoxyethyl)-1H-imidazol-4-amine as a ligand.

Investigation of Electronic, Geometric, and Spin States of Complexes

There are no published investigations into the electronic, geometric, or spin states of metal complexes with this specific ligand.

Catalytic Applications Utilizing this compound Derivatives

Homogeneous Catalysis (e.g., Organocatalysis, Metal-Organic Catalysis)

No data is available on the use of this compound or its derivatives in homogeneous catalysis.

Heterogeneous Catalysis (e.g., Surface-Immobilized Catalysts)

There is no information regarding the application of this compound in heterogeneous catalysis.

Precursor in Organic Material Synthesis

No research has been found that describes the use of this compound as a precursor for the synthesis of organic materials.

Polymer Chemistry and Monomer Applications

There is no specific information available in the scientific literature regarding the use of This compound as a monomer in polymer chemistry. While imidazole-containing polymers are a known class of materials with various applications, research detailing the polymerization of this specific monomer, or its incorporation into polymer chains, has not been reported. acs.orgtandfonline.comrsc.orgnih.govresearchgate.net The bifunctional nature of the molecule, possessing a primary amine and an imidazole (B134444) ring, theoretically allows for its participation in polymerization reactions, such as in the formation of polyamides or as a building block in other polymer systems. However, no concrete examples or research findings of such applications are documented.

Supramolecular Chemistry and Self-Assembly (Non-Biological Applications)

No dedicated studies on the role of This compound in non-biological supramolecular chemistry or self-assembly have been found in the public domain. The imidazole moiety is known to participate in hydrogen bonding and metal coordination, which are key interactions in supramolecular chemistry. uminho.ptresearchgate.net The amine group could also serve as a hydrogen bond donor or acceptor. Despite these structural features that suggest potential for forming complex, self-assembled structures, there is no published research that explores or demonstrates these properties for this specific compound in a non-biological context.

Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The use of This compound as a ligand or building block for the synthesis of framework materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not documented in the scientific literature. Imidazole and amine-functionalized molecules are widely used as ligands in the construction of MOFs due to their effective coordination with metal ions. acs.orgrsc.orgsoton.ac.ukresearchgate.net Similarly, amine-containing molecules are common building blocks for imine-linked COFs. However, a search for this specific compound in the context of MOF or COF synthesis yielded no results.

| Framework Type | Potential Role of this compound | Published Research |

| Metal-Organic Frameworks (MOFs) | Ligand/Linker coordinating through imidazole and/or amine nitrogen atoms | No specific studies found |

| Covalent Organic Frameworks (COFs) | Monomer for imine-based or other covalent linkages via the amine group | No specific studies found |

Applications in Advanced Analytical Chemistry (Non-Biological Sensing or Extraction)

There is no available research on the applications of This compound in advanced analytical chemistry for non-biological sensing or extraction. Imidazole derivatives can be utilized as chemosensors for detecting metal ions and other analytes. uminho.ptbohrium.com The imidazole ring and the amine group could potentially act as binding sites for specific analytes. Nevertheless, no studies have been published that demonstrate or investigate the use of this compound for such analytical purposes in non-biological systems.

Role in the Synthesis of Other Complex Non-Biological Target Molecules

While This compound is available as a chemical building block, there is a lack of specific examples in the scientific literature where it is used as a precursor or intermediate in the synthesis of other complex non-biological target molecules for materials science or other non-pharmacological applications. Its functional groups—a primary amine, a substituted imidazole ring, and a methoxyethyl chain—offer various possibilities for chemical modification and incorporation into larger, non-biological structures. uminho.ptenamine.netnih.govnih.gov However, documented synthetic routes employing this compound for such purposes are not readily found in current chemical literature.

Future Directions and Emerging Research Avenues for 1 2 Methoxyethyl 1h Imidazol 4 Amine

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. unibo.it This paradigm shift necessitates the development of synthetic routes that are not only efficient but also environmentally benign. For 1-(2-methoxyethyl)-1H-imidazol-4-amine, future research will likely focus on moving away from traditional, multi-step syntheses that may involve hazardous reagents and generate significant waste.

Key areas of development include:

Catalytic Methods: The use of recyclable catalysts can significantly reduce waste and improve the atom economy of reactions. mdpi.com Research into novel metal-catalyzed or organocatalyzed reactions for the synthesis of the imidazole (B134444) core and the introduction of the methoxyethyl and amine functionalities could lead to more efficient and sustainable processes.

Solvent-Free and Alternative Solvent Systems: A significant portion of chemical waste comes from solvents. unibo.it Investigating solvent-free reaction conditions, such as mechanochemical synthesis, or the use of greener solvents like water, supercritical fluids, or bio-based solvents, is a crucial avenue for future research. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to reduce reaction times, increase product yields, and often leads to cleaner reactions with easier purification compared to conventional heating methods. mdpi.com Applying this technology to the synthesis of this compound could offer a more sustainable alternative.

One-Pot Reactions: Designing synthetic strategies where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.comnih.gov

| Synthesis Strategy | Potential Advantages |

| Catalytic Routes | Higher efficiency, catalyst recyclability, reduced waste. mdpi.com |

| Solvent-Free Conditions | Minimized solvent waste, potential for simplified workup. mdpi.com |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, increased purity. mdpi.com |

| One-Pot Reactions | Increased efficiency, reduced waste from intermediate purification. mdpi.comnih.gov |

Exploration of Underexplored Chemical Reactivity and Novel Transformations

The chemical reactivity of this compound is largely dictated by the imidazole ring and the primary amine group. While some reactions of these functional groups are well-established, there remains significant scope for exploring novel transformations.

Future research could focus on:

Nucleophilic Substitution: The primary amine group can act as a nucleophile, allowing for a variety of substitution reactions with electrophilic partners. smolecule.com This could be exploited to synthesize a diverse library of derivatives with tailored properties.

Acylation Reactions: The amine can be acylated to form amides, which can alter the electronic properties and potential biological activity of the molecule. smolecule.com

C-H Activation: The imidazole ring possesses several C-H bonds that could be targeted for functionalization through modern C-H activation strategies. This would provide a direct and atom-economical way to introduce new substituents onto the heterocyclic core.

Denitrogenative Transformations: The transformation of related nitrogen-rich heterocycles, such as 5-amino-1,2,3-triazoles, into imidazoles through denitrogenation presents an interesting, albeit indirect, approach to novel imidazole synthesis and functionalization. mdpi.com

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. nih.govresearchgate.net For this compound, computational modeling can accelerate research and development in several key areas.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. mdpi.com This information can provide insights into its chemical behavior and guide the design of new reactions.

Molecular Docking: In the context of designing molecules for specific applications, such as catalysis or materials science, molecular docking simulations can predict how the molecule will interact with other molecules or surfaces. nih.govresearchgate.net

ADMET Prediction: While outside the scope of therapeutic applications, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be valuable for assessing the environmental impact and handling safety of new derivatives. nih.govresearchgate.net

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. mdpi.com |

| Molecular Docking | Simulating interactions with other molecules or materials. nih.govresearchgate.net |

| ADMET Prediction | Assessing potential environmental and safety profiles. nih.govresearchgate.net |

Integration into Next-Generation Chemical Technologies and Methodologies

The unique structural features of this compound make it a candidate for integration into a variety of advanced chemical technologies.

Ligand Synthesis for Catalysis: The nitrogen atoms in the imidazole ring and the primary amine group can coordinate to metal centers, making this molecule a potential precursor for the synthesis of novel ligands for catalysis.

Continuous Flow Chemistry: The development of continuous flow processes for the synthesis and derivatization of this compound could offer advantages in terms of safety, scalability, and process control compared to traditional batch chemistry.

High-Throughput Screening: The compound could serve as a core scaffold in the synthesis of compound libraries for high-throughput screening in various chemical and material science applications.

Uncharted Applications in Pure Chemical Science and Interdisciplinary Fields

While the potential applications of this compound are still being explored, its structure suggests several intriguing possibilities in pure and applied chemistry.

Materials Science: Imidazole-containing compounds have been investigated for their use in the development of polymers, ionic liquids, and metal-organic frameworks (MOFs). The specific substituents on this compound could impart unique properties to such materials.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and coordinate to metals makes it an interesting building block for the construction of complex supramolecular assemblies.

Chemical Probes: With appropriate functionalization, derivatives of this compound could be developed as chemical probes for the detection and sensing of specific analytes.

Q & A

Q. What are the established synthetic routes for 1-(2-methoxyethyl)-1H-imidazol-4-amine, and what are the critical reaction conditions?

The synthesis typically involves:

- Imidazole ring formation : Cyclization of α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ catalysis) .

- Methoxyethyl group introduction : Alkylation of the imidazole nitrogen using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Amine functionalization : Selective protection/deprotection strategies to preserve the 4-amine group during synthesis .

Q. Key considerations :

- Solvent polarity impacts alkylation efficiency (polar aprotic solvents like DMF preferred).

- Temperature control (40–60°C) minimizes side reactions during cyclization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Spectroscopic methods :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 170.1 (calculated for C₇H₁₁N₃O) .

Data interpretation : Cross-validate with computational models (e.g., DFT for optimized geometry) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : High aqueous solubility due to the hydrophilic methoxyethyl group and amine moiety; logP ≈ 0.5 .

- Stability :

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for scalability while minimizing impurities?

- Process optimization :

- Quality control :

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?

- Hypothesized mechanism :

- Experimental validation :

Q. How do structural modifications (e.g., fluorination of the ethyl group) impact the compound’s physicochemical and pharmacological properties?

- Comparative analysis :

- Fluorinated analog : Increased lipophilicity (logP ≈ 1.2) and metabolic stability (t₁/₂ ↑ by 30% in microsomes) .

- Methoxyethyl vs. hydroxyethyl : Reduced hydrogen bonding capacity lowers solubility but improves BBB permeability .

- Synthetic strategies :

- Late-stage fluorination via Balz-Schiemann reaction .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Q. How should researchers address discrepancies in reported bioactivity data across different assay systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.